Cas no 306732-14-9 (N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide)

N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide is a synthetic organic compound featuring a chloro-methylphenyl group linked to a morpholinoacetamide moiety. This structure imparts potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the development of bioactive molecules. The chloro and methyl substituents enhance electrophilic reactivity, while the morpholine ring contributes to solubility and conformational flexibility. Its well-defined chemical properties make it suitable for controlled derivatization in medicinal chemistry applications. The compound’s stability under standard conditions ensures reliable handling and storage. Further studies may explore its role in targeting specific biological pathways or as a precursor for specialized fine chemicals.
N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide structure
306732-14-9 structure
Product name:N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide
CAS No:306732-14-9
MF:C13H17ClN2O2
Molecular Weight:268.739282369614
MDL:MFCD00169421
CID:5014400

N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide 化学的及び物理的性質

名前と識別子

    • N-(3-chloro-4-methylphenyl)-2-morpholinoacetamide
    • N-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)acetamide
    • MLS001166132
    • N-(3-chloro-4-methylphenyl)-2-morpholin-4-ylacetamide
    • HMS2853D20
    • SMR000550402
    • ST007393
    • Z46180120
    • N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide
    • MDL: MFCD00169421
    • インチ: 1S/C13H17ClN2O2/c1-10-2-3-11(8-12(10)14)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
    • InChIKey: UMIUORVCULDPKY-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=CC(=C1)NC(CN1CCOCC1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 282
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 41.6

N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB345580-100mg
N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide; .
306732-14-9
100mg
€283.50 2025-02-16
abcr
AB345580-100 mg
N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide; .
306732-14-9
100 mg
€208.80 2023-07-19
Ambeed
A952097-1g
N-(3-Chloro-4-methylphenyl)-2-(morpholin-4-yl)acetamide
306732-14-9 90%
1g
$350.0 2024-04-20

N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide 関連文献

N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamideに関する追加情報

Introduction to N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide (CAS No. 306732-14-9)

N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide, identified by its Chemical Abstracts Service (CAS) number 306732-14-9, is a significant compound in the realm of pharmaceutical chemistry. This molecule has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of both chloro and methyl substituents on the phenyl ring, combined with the morpholine moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structure is characterized by a benzene ring substituted at the 3-position with a chlorine atom and at the 4-position with a methyl group. The amide functionality is linked to a morpholine ring at the 2-position, creating a complex heterocyclic system. This arrangement not only imparts unique electronic and steric properties but also opens up possibilities for interactions with biological targets. The chloro group, in particular, is known to enhance binding affinity in many drug molecules, while the morpholine ring contributes to solubility and metabolic stability.

In recent years, there has been a growing interest in developing novel scaffolds that combine the advantages of multiple pharmacophores. N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide exemplifies this trend, as it integrates several key features that are highly valued in drug design. The phenyl ring serves as a core structure, providing a platform for further derivatization, while the amide and morpholine groups introduce functionalities that can modulate bioactivity.

The pharmaceutical industry has been actively exploring derivatives of this compound for their potential therapeutic effects. Studies have shown that molecules with similar structural motifs exhibit activities in various disease areas, including central nervous system disorders, inflammation, and cancer. The chloro and methyl substituents on the phenyl ring are particularly noteworthy, as they have been shown to influence both the pharmacokinetic and pharmacodynamic properties of drug candidates.

One of the most compelling aspects of N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide is its synthetic accessibility. The compound can be readily prepared through established organic synthesis techniques, making it an attractive starting point for medicinal chemists. Additionally, its stability under various conditions enhances its utility in both laboratory research and potential industrial applications.

The morpholine ring in this molecule is particularly interesting from a biological perspective. Morpholine derivatives are known for their ability to enhance oral bioavailability and metabolic stability, which are critical factors in drug development. By incorporating this moiety into N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide, researchers aim to create compounds that are both potent and well-tolerated by patients.

In terms of biological activity, preliminary studies have suggested that N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. These findings are particularly promising for the development of new treatments targeting neurological disorders and inflammatory conditions. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The compound's structural features also make it a valuable tool for understanding molecular interactions at the atomic level. Computational chemistry methods have been employed to model how N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide interacts with biological targets such as enzymes and receptors. These simulations provide insights into how modifications to the molecule can optimize its binding affinity and selectivity.

The synthesis of N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide) involves several key steps that highlight modern synthetic strategies in pharmaceutical chemistry. The process typically begins with the preparation of a chloromethylated derivative of 3-chloro-4-methylbenzoic acid, which is then reacted with morpholine in the presence of an appropriate coupling agent. This method leverages efficient bond-forming reactions that are well-suited for large-scale production.

The purity and quality of N-(3-Chloro-4-methylphenyl-) -morpholinoacetamide are crucial for its application in biological studies. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques to ensure that the compound meets stringent analytical standards before it is used in further research or development.

The future prospects for N-(3-Chloro -4 -methylphenyl)-morpholinoacetamide are promising, given its unique structural features and potential biological activities. Researchers continue to explore new derivatives of this compound with the aim of identifying more effective therapeutic agents. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into tangible medical benefits.

In conclusion, N-(3-Chloro -4 -methylphenyl)-morpholinoacetamide (CAS No. 306732 -14 -9) represents an important advancement in pharmaceutical chemistry. Its structural complexity, synthetic accessibility, and potential biological activities make it a valuable asset in the search for new treatments for various diseases. As research progresses, this compound is expected to play a significant role in shaping the future of drug discovery and development.

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